molecular formula C11H4ClF6N B1333708 5,7-Bis(trifluoromethyl)-4-chloroquinoline CAS No. 234450-34-1

5,7-Bis(trifluoromethyl)-4-chloroquinoline

Cat. No. B1333708
M. Wt: 299.6 g/mol
InChI Key: VLJHEORCKLWJPZ-UHFFFAOYSA-N
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Description

The compound 5,7-Bis(trifluoromethyl)-4-chloroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups and a chlorine atom in the compound suggests potential for increased biological activity and utility in chemical synthesis due to the electron-withdrawing effects of these substituents.

Synthesis Analysis

The synthesis of quinoline derivatives can involve various pathways, including cyclization reactions and coupling processes. For instance, the synthesis of benzo[diquinoline derivatives starts from diaminoanthracene and involves NMR and MS spectra, as well as X-ray analysis to determine the structure . Another synthesis pathway for difluorobenz isoquinoline diones and chlorofluorobenz isoquinoline diones involves Ni-catalyzed coupling of difluoro- or chlorofluorobenzylic zinc bromides with ethyl chloronicotinate . Additionally, the synthesis of trifluoromethyl-containing phenanthrolines and quinolines from cyclocondensation of bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium without solvent has been reported .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with other molecules. The crystal structure of a related compound, 2,8-bis(trifluoromethyl)-4-vinylquinoline, has been determined using X-ray crystallography, revealing intermolecular C–H···F hydrogen bonds and halogen halogen-type I interactions . These structural features can influence the reactivity and stability of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including interactions with reagents like thionyl chloride. For example, 4-methylquinolines react with thionyl chloride to yield chloro[dithiolo]quinolin-ones or bis[dichloro(quinolyl)methyl]trisulphanes, with the reaction pathways and product formation being discussed in the literature . These reactions can be used to further modify the quinoline core and introduce new functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as fluorescence, spectroscopic characteristics, and nonlinear optical (NLO) properties, are important for their applications. A study on a fluorescent quinoline-triazole derivative has shown that it exhibits absorption spectra in the 326–386 nm range and emission bands in the 375–403 nm range in different solvents. The compound's NLO properties were found to be significantly higher than urea, making it a potential NLO material. The study also included density functional theory calculations to investigate structural parameters, spectroscopic properties, and electronic properties .

Scientific Research Applications

Anti-Proliferative Activity in Cancer Research

5,7-Bis(trifluoromethyl)-4-chloroquinoline derivatives have been studied for their potential as antiproliferative agents against cancer cells. Research has found compounds based on this scaffold to exhibit higher activity against certain cancer cell lines compared to the reference drug doxorubicin. This suggests a promising framework for discovering potent anticancer agents (Ghorab, Al-Said, & Arafa, 2014).

Catalysis and Asymmetric Reactions

Chiral Pt(II)/Pd(II) pincer complexes with derivatives of 5,7-bis(trifluoromethyl)-4-chloroquinoline have been synthesized. They show potential in catalytic asymmetric aldol and silylcyanation reactions. This research highlights the compound's utility in fine chemical synthesis and asymmetric catalysis (Yoon et al., 2006).

Fluorescent pH-Probes

5,7-Bis(trifluoromethyl)-4-chloroquinoline has been investigated for its application in fluorescent pH-probes. This research is particularly relevant for sensing applications, where the compound's photoluminescence properties are leveraged (Kappaun et al., 2006).

Material Science Applications

In the field of material science, derivatives of this compound have been used in the synthesis of polyimides and aluminum complexes. These materials demonstrate properties like enhanced fluorescence emission, which could be useful in various technological applications (Myung, Ahn, & Yoon, 2004).

Antimalarial Research

There is significant research into the antimalarial properties of compounds derived from 5,7-bis(trifluoromethyl)-4-chloroquinoline. These studies focus on the compound's potential to inhibit the growth of malaria-causing Plasmodium species (Kgokong et al., 2008).

properties

IUPAC Name

4-chloro-5,7-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N/c12-7-1-2-19-8-4-5(10(13,14)15)3-6(9(7)8)11(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJHEORCKLWJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=C(C2=C1Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371156
Record name 5,7-Bis(trifluoromethyl)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Bis(trifluoromethyl)-4-chloroquinoline

CAS RN

234450-34-1
Record name 4-Chloro-5,7-bis(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234450-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Bis(trifluoromethyl)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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